Diethylenetriaminetetraacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

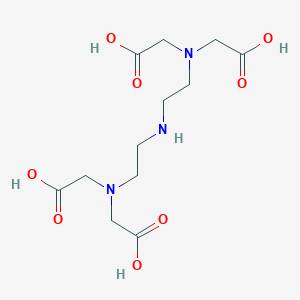

Diethylenetriaminetetraacetic acid (DTPA) is a chelating agent, which is widely used in scientific research for its ability to bind metal ions. It is a synthetic compound that has been developed as a complexing agent for a variety of metals, including calcium, copper, iron, and zinc. DTPA has been used in various fields of research, including biochemistry, environmental science, and medical research.

Mechanism of Action

Diethylenetriaminetetraacetic acid binds to metal ions through its four carboxylic acid groups and two amine groups. The metal ion forms a complex with this compound, which prevents it from interacting with other molecules in the system. The complex is then excreted from the body, either through urine or feces. The ability of this compound to bind to metal ions makes it a valuable tool in scientific research for studying metalloproteins and other metal-containing molecules.

Biochemical and Physiological Effects:

This compound is generally considered to be safe for use in scientific research, with few reported side effects. It is not metabolized by the body and is excreted unchanged. This compound has been shown to have a low toxicity in animal studies, with no observed adverse effects on organ function or histology. However, it is important to note that this compound is a chelating agent and can potentially remove essential metals from the body if used inappropriately.

Advantages and Limitations for Lab Experiments

The advantages of using Diethylenetriaminetetraacetic acid in lab experiments include its ability to selectively bind to metal ions and its low toxicity. This compound is also relatively inexpensive and widely available. However, this compound has some limitations in lab experiments. It is not effective at removing all types of metal ions, and it can potentially remove essential metals from the system if used inappropriately. Additionally, this compound can interfere with some analytical techniques, such as spectrophotometry, by absorbing light in the same wavelength range as the analyte.

Future Directions

There are many potential future directions for research involving Diethylenetriaminetetraacetic acid. One area of interest is the development of new chelating agents that are more selective for specific metal ions. Another area of research is the use of this compound in the treatment of metal toxicity in humans and animals. Additionally, there is interest in using this compound in the development of new contrast agents for imaging techniques, such as MRI.

In conclusion, this compound (this compound) is a versatile chelating agent that has many applications in scientific research. Its ability to selectively bind to metal ions makes it a valuable tool for studying metal-containing molecules and for removing heavy metals from contaminated soil and water. While this compound is generally considered safe for use in lab experiments, it is important to use it appropriately and to be aware of its limitations. There are many potential future directions for research involving this compound, which may lead to the development of new chelating agents and new applications for this important compound.

Synthesis Methods

Diethylenetriaminetetraacetic acid is synthesized by reacting ethylenediamine with formaldehyde and sodium cyanide. The product is then treated with sodium hydroxide and chloroacetic acid to form this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure the purity and yield of the final product.

Scientific Research Applications

Diethylenetriaminetetraacetic acid is widely used in scientific research for its ability to chelate metal ions. It is commonly used in the study of metalloproteins, which are proteins that contain metal ions as part of their structure. This compound is also used in environmental science to remove heavy metals from contaminated soil and water. In medical research, this compound is used as a contrast agent in magnetic resonance imaging (MRI) to enhance the visibility of certain tissues.

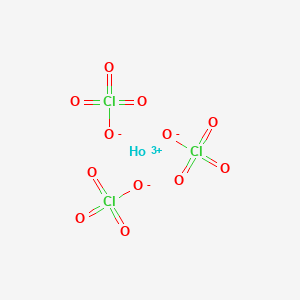

properties

CAS RN |

13811-41-1 |

|---|---|

Molecular Formula |

C12H21N3O8 |

Molecular Weight |

335.31 g/mol |

IUPAC Name |

2-[2-[2-[bis(carboxymethyl)amino]ethylamino]ethyl-(carboxymethyl)amino]acetic acid |

InChI |

InChI=1S/C12H21N3O8/c16-9(17)5-14(6-10(18)19)3-1-13-2-4-15(7-11(20)21)8-12(22)23/h13H,1-8H2,(H,16,17)(H,18,19)(H,20,21)(H,22,23) |

InChI Key |

AGMNQPKGRCRYQP-UHFFFAOYSA-N |

SMILES |

C(CN(CC(=O)O)CC(=O)O)NCCN(CC(=O)O)CC(=O)O |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)NCCN(CC(=O)O)CC(=O)O |

synonyms |

diethylenetriaminetetraacetic acid DTTA |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)